2,2-Dichlorocyclopropyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorocyclopropyl phenyl sulfone is an organic compound with the molecular formula C₉H₈Cl₂O₂S. It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorocyclopropyl phenyl sulfone typically involves the reaction of chloroform with phenyl vinyl sulfide. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a suitable solvent like dichloromethane. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorocyclopropyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichlorocyclopropyl phenyl sulfone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2-Dichlorocyclopropyl phenyl sulfone involves its interaction with various molecular targets and pathways. The sulfone group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorocyclopropyl phenyl sulfide: Similar structure but lacks the sulfone group.
Phenyl sulfone: Contains the sulfone group but lacks the cyclopropyl ring.
Cyclopropyl phenyl sulfone: Similar structure but lacks the chlorine atoms.
Uniqueness
2,2-Dichlorocyclopropyl phenyl sulfone is unique due to the presence of both the cyclopropyl ring and the sulfone group, which imparts distinct chemical properties and reactivity. The chlorine atoms on the cyclopropyl ring further enhance its reactivity, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
(2,2-dichlorocyclopropyl)sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHUXLOBBBGMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.